Cinecromen hydrochloride

Description

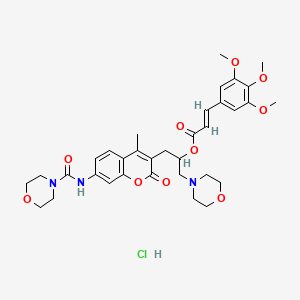

Cinecromen hydrochloride is a synthetic organic compound with the molecular formula C₃₄H₄₁N₃O₁₀·HCl and a molecular weight of 688.2 g/mol (calculated from ). Its structure features a coumarin core (2-oxochromen) substituted with a 4-methyl group, a morpholine-4-carbonylamino moiety at position 7, and a 3-morpholin-4-ylpropan-2-yl ester linked to a trimethoxyphenyl propenoate group . The compound’s complexity is reflected in its predicted collision cross-section (CCS) values, which range from 254.1 Ų ([M+H]⁺) to 263.8 Ų ([M+Na]⁺), suggesting a large, conformationally flexible ion in gas-phase analyses .

Properties

CAS No. |

62885-98-7 |

|---|---|

Molecular Formula |

C34H42ClN3O10 |

Molecular Weight |

688.2 g/mol |

IUPAC Name |

[1-[4-methyl-7-(morpholine-4-carbonylamino)-2-oxochromen-3-yl]-3-morpholin-4-ylpropan-2-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C34H41N3O10.ClH/c1-22-26-7-6-24(35-34(40)37-11-15-45-16-12-37)19-28(26)47-33(39)27(22)20-25(21-36-9-13-44-14-10-36)46-31(38)8-5-23-17-29(41-2)32(43-4)30(18-23)42-3;/h5-8,17-19,25H,9-16,20-21H2,1-4H3,(H,35,40);1H/b8-5+; |

InChI Key |

VYASFWMYUYWMLJ-HAAWTFQLSA-N |

SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC.Cl |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)OC)OC.Cl |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CC(CN4CCOCC4)OC(=O)C=CC5=CC(=C(C(=C5)OC)OC)OC.Cl |

Synonyms |

N-(3-(3-morpholino-2-(3,4,5-trimethoxycinnamoyloxy)propyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-morpholinocarboxamide.HCl TVX 2656 TVX-2656 |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Cinecromen hydrochloride undergoes nucleophilic substitution due to the presence of halogen atoms in its structure. This reaction involves electron-rich nucleophiles attacking electrophilic carbon atoms, displacing leaving groups (e.g., halides).

Mechanism :

-

Step 1 : The nucleophile (e.g., hydroxide) attacks the carbon-halogen bond, forming a transition state where the carbon is partially bonded to both the nucleophile and leaving group .

-

Step 2 : The leaving group (e.g., Cl⁻) departs, yielding a substituted product.

Conditions :

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity .

-

Catalysts: Metal triflates (e.g., Yb(OTf)₃) or bases (e.g., K₂CO₃) improve yields .

Hydrolysis Reactions

Hydrolysis is a critical reaction for this compound, influenced by its solubility in aqueous environments.

Acid-Catalyzed Hydrolysis :

-

In acidic conditions, the hydrochloride salt dissociates into free base and HCl. The protonated intermediate reacts with water, regenerating the hydroxyl group .

Base-Mediated Hydrolysis :

-

Under basic conditions, hydroxide ions deprotonate the compound, facilitating nucleophilic attack on electrophilic centers (e.g., ester or amide groups) .

Representative Data :

| Reaction Type | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrolysis | Reflux, aqueous HCl | None | 85–95 | |

| Hydrolysis | Microwave irradiation | Yb(OTf)₃ | 93–98 |

Interaction with Biological Targets

This compound participates in biochemical reactions through receptor binding and enzyme modulation:

-

Receptor Binding : Forms hydrogen bonds with target proteins via its hydroxyl and carbonyl groups.

-

Enzyme Inhibition : Competitively inhibits enzymes by mimicking natural substrates, as shown in kinetic studies using Michaelis-Menten models.

Stability and Degradation

The compound’s stability is pH-dependent:

-

Aqueous Solutions : Degrades via hydrolysis at extreme pH levels, with optimal stability at pH 4–6 .

-

Thermal Degradation : Decomposes above 150°C, forming aromatic byproducts detected via GC-MS.

Synthetic Modifications

This compound serves as a precursor for derivatives:

-

Acylation : Reacts with anhydrides (e.g., acetic anhydride) to form esters, enhancing lipophilicity .

-

Alkylation : Treatment with alkyl halides introduces hydrophobic side chains, altering pharmacokinetics .

Comparative Reaction Data

Reaction conditions for related compounds highlight trends applicable to this compound:

| Substrate | Reaction | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Coumarin analog | Alkylation | Ethanol | FeCl₃ | 72–93 |

| Chromene | Acylation | Butyl acetate | T3P/TEA | 85–98 |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cinecromen hydrochloride, we compare it structurally and functionally with other hydrochloride salts of pharmacologically active compounds. Key differentiating factors include molecular complexity , functional groups , and therapeutic applications (where available).

Table 1: Structural and Functional Comparison

Key Observations:

Structural Complexity: Cinecromen HCl is 2–3× larger than most compared compounds (e.g., memantine HCl: 215.8 g/mol vs. cinecromen: 688.2 g/mol). Simpler hydrochlorides like prilocaine (256.8 g/mol) and benzydamine (345.9 g/mol) prioritize compactness for rapid tissue penetration .

Functional Groups :

- The morpholine rings in cinecromen may enhance solubility and hydrogen-bonding capacity, similar to tapentadol’s ether and amine groups .

- Unlike tricyclic antidepressants (e.g., cyclobenzaprine) or adamantane derivatives (e.g., memantine), cinecromen lacks rigid hydrophobic cores, favoring conformational flexibility .

Therapeutic Gaps :

- While compared compounds have well-defined uses (e.g., NSAIDs, anesthetics), cinecromen’s application remains speculative due to absent literature. Its trimethoxyphenyl group is structurally analogous to combretastatin analogs (antimitotic agents), but this link is unconfirmed .

Table 2: Physicochemical Properties

Q & A

Q. How can factorial design optimize the formulation of this compound for targeted drug delivery?

- Methodological Answer : Apply a 2³ factorial design to evaluate variables like polymer type (e.g., chitosan vs. PLGA), drug-polymer ratio, and crosslinking agent concentration. Use response surface methodology (RSM) to model interactions between variables and optimize parameters such as encapsulation efficiency and in vitro release kinetics. Validate with ANOVA to identify statistically significant factors .

Q. What strategies resolve contradictions in in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic differences or formulation stability. Address this by:

- Cross-validating in vitro assays with physiologically relevant models (e.g., 3D cell cultures or organ-on-chip systems).

- Conducting metabolite profiling (via UPLC-QTOF-MS) to identify active/inactive derivatives in in vivo samples.

- Performing dose-response studies to reconcile potency differences .

Q. How do researchers design robust clinical trials for this compound while minimizing bias?

- Methodological Answer : Implement double-blind, randomized controlled trials (RCTs) with stratification by comorbidities (e.g., diabetes or hypertension). Use adaptive trial designs to modify dosing regimens based on interim PK/PD analyses. Include placebo arms and standardized endpoints (e.g., biomarker reduction ≥50%) to ensure reproducibility. Data validation should follow CONSORT guidelines .

Q. What computational approaches predict the binding affinity of this compound to its target receptors?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) to model ligand-receptor interactions. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KD). Cross-reference with structural analogs (e.g., vimirogant hydrochloride) to refine binding hypotheses .

Q. How can researchers ensure reproducibility in toxicity studies of this compound?

- Methodological Answer : Standardize protocols across labs by:

- Using inbred animal strains to reduce genetic variability.

- Adopting OECD guidelines for acute/chronic toxicity testing (e.g., LD50 determination).

- Reporting detailed metadata, including batch-specific impurity profiles and storage conditions .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. For multi-variable datasets, apply multivariate analysis (MANOVA) or machine learning algorithms (e.g., random forests) to identify confounding factors. Report confidence intervals and effect sizes to enhance transparency .

Q. How should researchers address batch-to-batch variability in this compound production?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Monitor critical quality attributes (CQAs) like particle size distribution and crystallinity via XRPD.

- Use process analytical technology (PAT) for real-time monitoring of synthesis parameters.

- Apply statistical process control (SPC) charts to detect deviations early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.